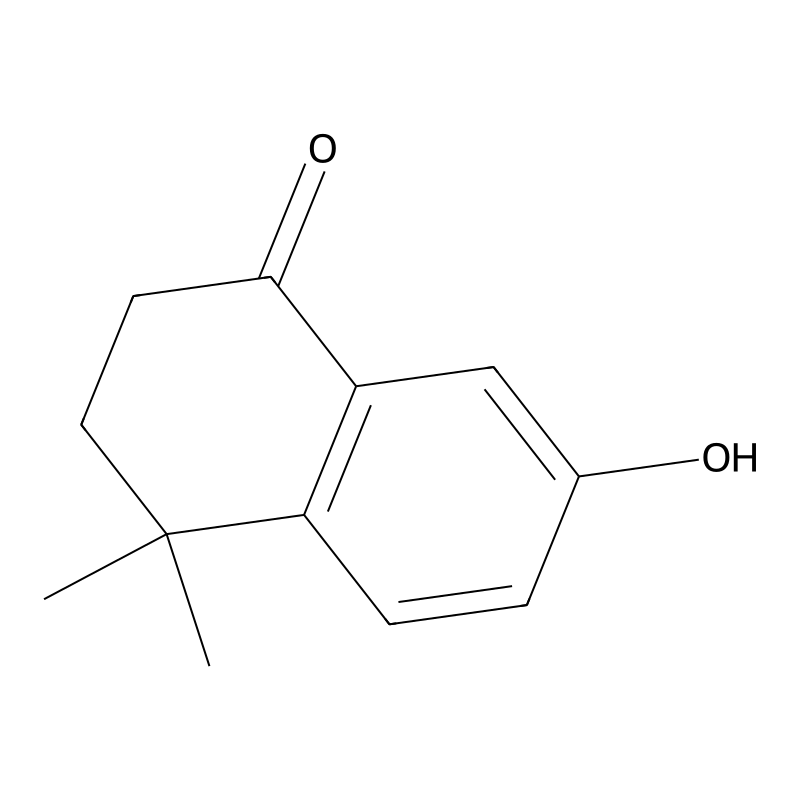

4,4-Dimethyl-7-hydroxy-1-tetralone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Currently Limited Information on 4,4-Dimethyl-7-hydroxy-1-tetralone

This might indicate that 4,4-Dimethyl-7-hydroxy-1-tetralone is a relatively new compound or one that hasn't been extensively studied yet.

Further Exploration Strategies

Here are some suggestions for further exploration:

- Chemical Databases: Explore SciFinder: or Reaxys: , which are subscription-based databases that might provide more information on the synthesis or properties of 4,4-Dimethyl-7-hydroxy-1-tetralone.

- Patent Literature: Search patent databases like Espacenet: to see if 4,4-Dimethyl-7-hydroxy-1-tetralone is mentioned in any patent applications. This could provide clues about its potential uses.

4,4-Dimethyl-7-hydroxy-1-tetralone is an organic compound characterized by the presence of a tetralone structure, which consists of a fused cyclohexanone and benzene ring. Its molecular formula is C12H14O2, and it has a molecular weight of 202.24 g/mol. The compound features two methyl groups at the 4-position and a hydroxyl group at the 7-position of the tetralone moiety, contributing to its unique chemical properties and biological activities. The structural arrangement allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

- Alkylation Reactions: The hydroxyl group can undergo alkylation, resulting in various derivatives that may exhibit enhanced biological activity.

- Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives, which may have different pharmacological properties.

- Reduction: Reduction reactions can convert the ketone functional group into alcohols, altering the compound's activity profile.

These reactions are vital for synthesizing derivatives that can be evaluated for potential therapeutic applications.

The biological activity of 4,4-Dimethyl-7-hydroxy-1-tetralone has been studied extensively. It exhibits:

- Monoamine Oxidase Inhibition: This compound has been shown to inhibit monoamine oxidase enzymes, particularly MAO-B, which is significant in treating neurological disorders such as depression and Parkinson's disease .

- Antitumor Properties: Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy .

- Neurotransmitter Modulation: By inhibiting monoamine oxidase, it increases levels of neurotransmitters such as serotonin and dopamine, which can affect mood and cognitive functions.

Several synthesis methods have been developed for 4,4-Dimethyl-7-hydroxy-1-tetralone:

- Starting from 1-Tetralone: The synthesis typically begins with 1-tetralone, which undergoes alkylation with methyl iodide or other alkylating agents to introduce the dimethyl groups.

- Hydroxylation: The introduction of the hydroxyl group at the 7-position can be achieved through various methods such as electrophilic aromatic substitution or via reduction of corresponding ketones.

- Multi-step Synthesis: More complex synthetic routes may involve several steps including protection-deprotection strategies to selectively introduce functional groups without affecting others.

These methods allow for the production of pure compounds suitable for biological testing.

4,4-Dimethyl-7-hydroxy-1-tetralone has several applications:

- Pharmaceutical Development: Its role as a monoamine oxidase inhibitor makes it a candidate for developing antidepressants and neuroprotective agents.

- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.

- Research Tool: The compound is utilized in studying enzyme interactions and mechanisms related to neurotransmitter metabolism.

Studies have shown that 4,4-Dimethyl-7-hydroxy-1-tetralone interacts with various biological targets:

- Monoamine Oxidase Enzymes: It specifically inhibits MAO-B more effectively than MAO-A, suggesting its utility in treating conditions associated with altered monoamine levels .

- Opioid Receptors: Research indicates differing activities among its analogs concerning opioid receptor interactions, which could lead to developing pain management therapies .

These interaction studies are crucial for understanding the therapeutic potential and safety profiles of this compound.

Several compounds share structural similarities with 4,4-Dimethyl-7-hydroxy-1-tetralone. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Hydroxy-1-tetralone | Hydroxyl group at position 7 | MAO inhibition |

| 4-Methyl-7-hydroxy-1-tetralone | Methyl group at position 4 | Antitumor activity |

| 4-Chloro-7-hydroxy-1-tetralone | Chlorine substitution at position 4 | Enhanced MAO inhibition |

| 6-Hydroxy-2,3-dihydro-1H-indene | Hydroxyl group at position 6 | Varies; less studied |

Each of these compounds exhibits unique properties due to variations in their substituents or functional groups. The presence of different substituents can significantly influence their biological activities and therapeutic potentials.